3-(Iodomethyl)-4,6-dihydrooxepino[5,4,3-cd]indol-1(3H)-one
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Overview
Description
3-(Iodomethyl)-4,6-dihydrooxepino[5,4,3-cd]indol-1(3H)-one is a complex organic compound that belongs to the indole family. Indoles are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with an iodomethyl group and an oxepino ring fused to an indole core, making it a subject of interest for researchers exploring novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-4,6-dihydrooxepino[5,4,3-cd]indol-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable indole derivative with an appropriate iodomethylating agent under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(Iodomethyl)-4,6-dihydrooxepino[5,4,3-cd]indol-1(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization and Fragmentation: The oxepino ring can participate in cyclization or fragmentation reactions, leading to the formation of new ring systems
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper salts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
3-(Iodomethyl)-4,6-dihydrooxepino[5,4,3-cd]indol-1(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anti-cancer properties and other therapeutic effects.
Biological Research: The compound is used in studies exploring its interactions with biological targets and its effects on cellular processes.
Chemical Biology: Researchers use it to investigate the mechanisms of action of indole derivatives and their potential as drug candidates.
Mechanism of Action
The mechanism of action of 3-(Iodomethyl)-4,6-dihydrooxepino[5,4,3-cd]indol-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological processes . Molecular docking studies and molecular dynamics simulations are often used to elucidate these interactions and predict the compound’s behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole Derivatives: These compounds share a similar indole core and are studied for their anti-tumor activity.
Indomethacin Dimers: These compounds are used in biological research for their activity on heart failure.
Uniqueness
3-(Iodomethyl)-4,6-dihydrooxepino[5,4,3-cd]indol-1(3H)-one is unique due to its specific structural features, such as the iodomethyl group and the oxepino ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H10INO2 |
---|---|
Molecular Weight |
327.12 g/mol |
IUPAC Name |
11-(iodomethyl)-10-oxa-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one |
InChI |
InChI=1S/C12H10INO2/c13-5-8-4-7-6-14-10-3-1-2-9(11(7)10)12(15)16-8/h1-3,6,8,14H,4-5H2 |
InChI Key |
CLYBTELEVQJDNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=C3C1=CNC3=CC=C2)CI |
Origin of Product |
United States |
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